molecular formula C19H16N4O3S3 B2402315 N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide CAS No. 477535-11-8

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide

Cat. No.: B2402315
CAS No.: 477535-11-8
M. Wt: 444.54
InChI Key: VEWDAKGKYWPALZ-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydroxybenzotriazole, 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride, and various solvents like dimethylformamide . The reaction conditions are typically mild, with temperatures ranging from room temperature to slightly elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls, while its anti-inflammatory effects are due to the inhibition of cyclooxygenase enzymes . The compound’s interaction with these targets disrupts normal cellular processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
  • N’-(1,3-benzothiazol-2-yl)-arylamides

Uniqueness

Compared to similar compounds, N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide stands out due to its unique combination of benzothiazole and thiazole rings, which confer distinct biological activities. Its dimethylsulfamoyl group also enhances its solubility and bioavailability, making it a more effective compound in various applications .

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S3/c1-23(2)29(25,26)13-9-7-12(8-10-13)17(24)22-19-21-15(11-27-19)18-20-14-5-3-4-6-16(14)28-18/h3-11H,1-2H3,(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWDAKGKYWPALZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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